

# How to reduce the viscosity of formulations containing 1,2-Hexanediol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Hexanediol

Cat. No.: B041856

[Get Quote](#)

## Technical Support Center: 1,2-Hexanediol Formulations

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the management of viscosity in formulations containing **1,2-Hexanediol**.

## Frequently Asked Questions (FAQs)

### Q1: Why do formulations containing 1,2-Hexanediol often exhibit high viscosity?

**1,2-Hexanediol** is an aliphatic diol with two hydroxyl (-OH) groups on adjacent carbons, contributing to its classification as a vicinal diol<sup>[1]</sup>. This structure imparts polarity and a significant capacity for hydrogen bonding<sup>[1][2]</sup>. In aqueous or polar solvent systems, **1,2-Hexanediol** molecules form extensive hydrogen bond networks with solvent molecules and with each other. This strong intermolecular attraction reduces molecular mobility, resulting in the characteristic viscous nature of the compound itself and increased viscosity of the final formulation<sup>[3][4][5]</sup>. It is utilized in cosmetics as a humectant, emollient, solvent, and preservative booster<sup>[6][7]</sup>.

### Q2: What are the primary strategies to reduce viscosity in 1,2-Hexanediol formulations?

There are three primary strategies to effectively reduce the viscosity of formulations containing **1,2-Hexanediol**:

- Thermal Adjustment: Increasing the temperature of the formulation.
- Co-solvent Addition: Introducing a less viscous, miscible solvent.
- Ionic Strength & pH Modification: Adjusting the pH or adding electrolytes, particularly in formulations containing pH-sensitive or charged polymers.

## Q3: How does temperature influence the viscosity of these formulations?

Increasing the temperature imparts greater kinetic energy to the molecules within the formulation. This increased energy disrupts the intermolecular hydrogen bonds that are the primary cause of high viscosity. The result is a sharper and more rapid decrease in viscosity compared to other glycols.[\[8\]](#)[\[9\]](#). For practical applications, such as in HPLC, operating at temperatures of 45°C or higher is recommended to lower the backpressure caused by aqueous **1,2-Hexanediol** mixtures[\[8\]](#)[\[9\]](#).

Table 1: Effect of Temperature on the Viscosity of an Aqueous **1,2-Hexanediol** Solution (30% v/v)

| Temperature (°C) | Representative Viscosity (mPa·s) | Observations                                                                                               |
|------------------|----------------------------------|------------------------------------------------------------------------------------------------------------|
| 25               | High                             | <b>Significant resistance to flow due to strong hydrogen bonding.</b>                                      |
| 45               | Moderate                         | Noticeable reduction in viscosity as intermolecular forces weaken. <a href="#">[8]</a> <a href="#">[9]</a> |
| 60               | Low                              | The formulation flows more easily, suitable for processing and application.                                |

Note: Data are illustrative, based on documented sharp decreases in viscosity with temperature. Actual values depend on the specific formulation.

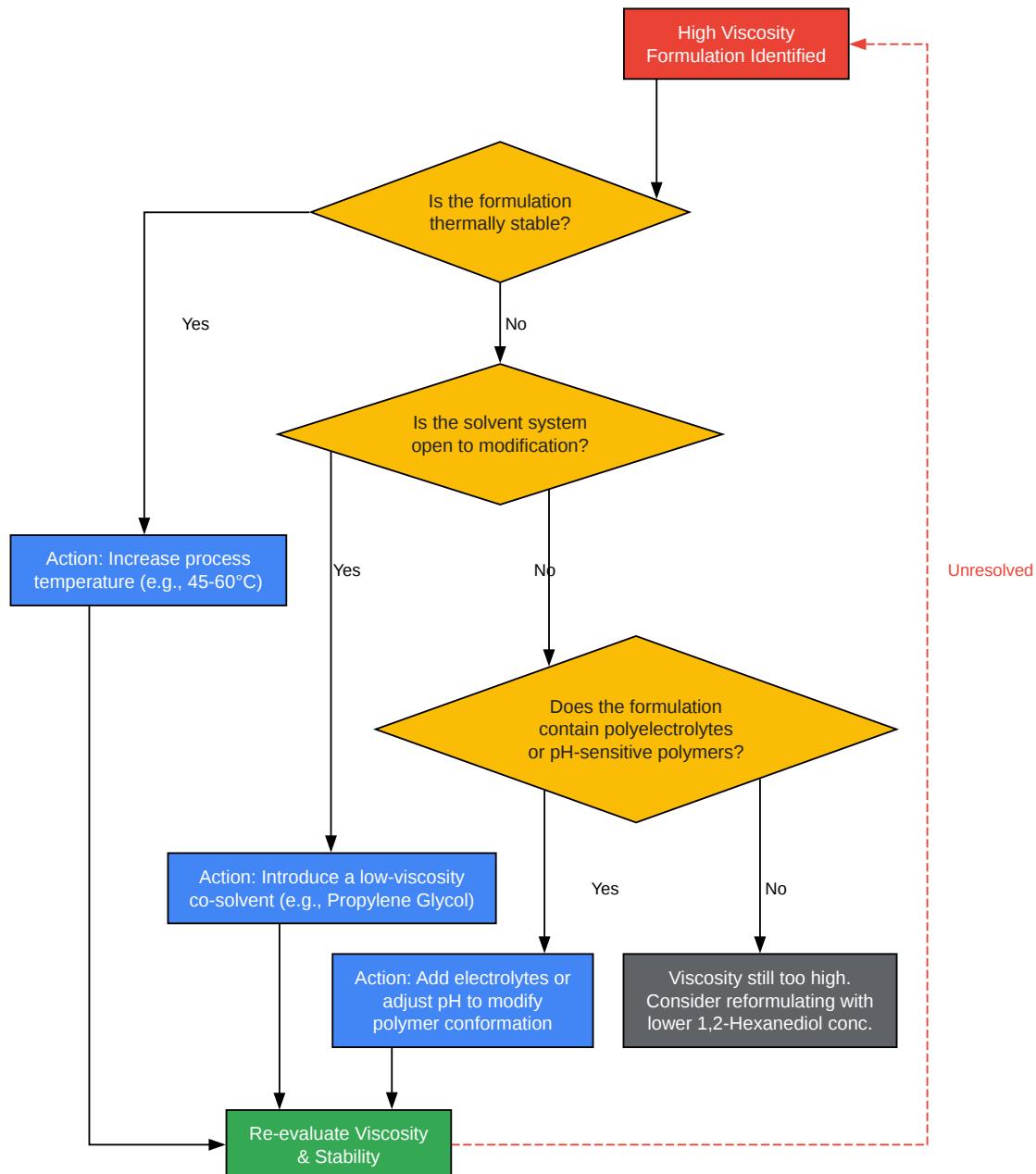
## Q4: Which co-solvents are effective at reducing viscosity and how should they be used?

Introducing a low-viscosity, water-miscible co-solvent can effectively reduce the overall viscosity. These agents work by interrupting the extensive hydrogen-bonding network created by **1,2-Hexanediol**. Shorter-chain glycols or other polar solvents are often suitable for this purpose.

Table 2: Common Co-solvents for Viscosity Reduction

| Co-solvent       | Typical Use Level (%) | Key Characteristics                                                                          |
|------------------|-----------------------|----------------------------------------------------------------------------------------------|
| Propylene Glycol | 1 - 10                | Low viscosity, good solvent, and humectant properties.[10]                                   |
| Butylene Glycol  | 1 - 10                | Similar to propylene glycol, with a slightly different skin feel.                            |
| Ethanol          | 1 - 15                | Very effective at reducing viscosity but can be drying and may affect formula stability.[11] |
| Propanediol      | 1 - 10                | A natural alternative to propylene glycol with good performance.                             |

Note: Optimal use levels should be determined experimentally for each specific formulation.


## Q5: Can adjusting the pH or adding salts modify the formulation's viscosity?

Yes, but the effect is highly dependent on the other components in the formulation.

- pH Adjustment: This is most relevant for formulations containing pH-sensitive thickeners like carbomers or other acrylic acid polymers[12]. In such systems, changing the pH alters the ionization state of the polymer, causing it to uncoil (at higher pH for carbomers) or collapse, which dramatically affects viscosity[12]. The stability of **1,2-Hexanediol** across a wide pH range (4-10) ensures it remains effective during such adjustments[2].
- Addition of Salts (Electrolytes): In formulations containing polyelectrolytes (e.g., xanthan gum, hyaluronic acid), the addition of salts can decrease viscosity.[13] Salt ions shield the electrostatic repulsion between charged groups on the polymer chains, causing the polymers to adopt a more coiled and compact conformation. This reduces their hydrodynamic volume and, consequently, the viscosity of the solution[14][15]. Divalent ions (e.g.,  $\text{Ca}^{2+}$ ,  $\text{Mg}^{2+}$ ) are often more effective at reducing viscosity than monovalent ions (e.g.,  $\text{Na}^+$ ,  $\text{K}^+$ )[16][17].

## Troubleshooting Guide

Use the following workflow to diagnose and resolve issues with high viscosity in your **1,2-Hexanediol** formulations.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for reducing formulation viscosity.

## Experimental Protocols

### Protocol 1: Viscosity Measurement with a Rotational Viscometer

This protocol describes the standard method for quantifying the dynamic viscosity of a formulation.

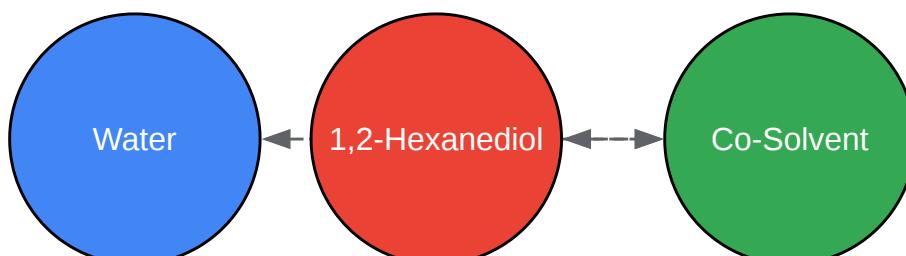
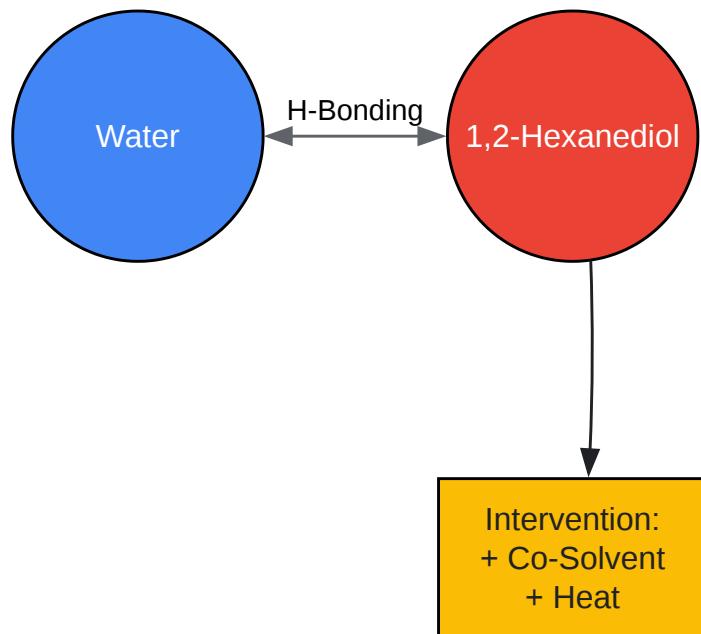
### 1. Equipment and Materials:

- Rotational Viscometer (e.g., Brookfield or similar) with appropriate spindles.
- Temperature-controlled water bath or sample chamber.
- Beakers or sample containers.
- The formulation sample.

### 2. Methodology:

- Sample Preparation: Place a sufficient volume of the formulation into a beaker to ensure the spindle will be properly immersed.
- Temperature Equilibration: Place the beaker in the temperature-controlled bath and allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C or 45°C) for at least 30 minutes.
- Instrument Setup: Select a spindle and rotational speed (RPM) that will result in a torque reading between 20% and 80%. This often requires preliminary range-finding.
- Measurement: Carefully lower the rotating spindle into the center of the sample until it reaches the immersion mark. Avoid introducing air bubbles.
- Data Collection: Start the viscometer motor. Allow the reading to stabilize for 60 seconds before recording the viscosity value (in mPa·s or cP) and the torque percentage.
- Replicates: Repeat the measurement three times and report the average viscosity.

## Protocol 2: Systematic Evaluation of Viscosity-Reducing Agents



This protocol provides a framework for comparing the effectiveness of different co-solvents or additives.

## 1. Materials:

- Base formulation containing **1,2-Hexanediol**.
- Selected viscosity-reducing agents (e.g., Propylene Glycol, Ethanol).
- Laboratory balance and mixing equipment.
- Viscometer (as per Protocol 1).

## 2. Methodology:

- Prepare Base Formulation: Manufacture a single, homogenous batch of the high-viscosity base formulation.
- Create Test Aliquots: Weigh out several equal aliquots of the base formulation into separate containers. For example, 100 g per container.
- Introduce Agents: To each aliquot (except for a control), add a precise concentration of a single viscosity-reducing agent. For example:
  - Sample A (Control): 100 g base.
  - Sample B: 100 g base + 2 g Propylene Glycol (2% w/w).
  - Sample C: 100 g base + 5 g Propylene Glycol (5% w/w).
  - Sample D: 100 g base + 2 g Ethanol (2% w/w).
- Homogenization & Equilibration: Thoroughly mix each sample until uniform. Allow all samples to equilibrate at the desired testing temperature for at least one hour.
- Viscosity Measurement: Measure the viscosity of the control and each test sample according to Protocol 1.
- Data Analysis: Compare the viscosity readings of the test samples to the control to determine the percentage reduction in viscosity for each agent and concentration.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [guidechem.com](http://guidechem.com) [guidechem.com]
- 2. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com](http://sinobiochemistry.com)
- 3. 1,2-Hexanediol | 6920-22-5 [chemicalbook.com](http://chemicalbook.com)
- 4. 1,2-Hexanediol CAS#: 6920-22-5 [m.chemicalbook.com](http://m.chemicalbook.com)
- 5. 1,2-hexanediol - Descrizione [tiiips.com](http://tiiips.com)
- 6. 1,2 Hexanediol – High-Quality Product | PENPET [penpet.com](http://penpet.com)
- 7. [nbinno.com](http://nbinno.com) [nbinno.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [spectrumchemical.com](http://spectrumchemical.com) [spectrumchemical.com]
- 11. [echemi.com](http://echemi.com) [echemi.com]
- 12. [capecrystalbrands.com](http://capecrystalbrands.com) [capecrystalbrands.com]
- 13. [spikelab.mycpanel.princeton.edu](http://spikelab.mycpanel.princeton.edu) [spikelab.mycpanel.princeton.edu]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. [mdpi.com](http://mdpi.com) [mdpi.com]
- 17. Personal care rheological agents: thickeners, tips & trends [ulprospector.ul.com](http://ulprospector.ul.com)
- To cite this document: BenchChem. [How to reduce the viscosity of formulations containing 1,2-Hexanediol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041856#how-to-reduce-the-viscosity-of-formulations-containing-1-2-hexanediol>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)